molecular formula C17H14BrNO4 B5966243 (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid

(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B5966243
M. Wt: 376.2 g/mol
InChI Key: ODLQIZNPLJYFPZ-XNTDXEJSSA-N
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Description

(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a bromobenzoyl group and a methoxyphenyl group attached to a prop-2-enoic acid backbone

Properties

IUPAC Name

(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-23-14-8-2-11(3-9-14)10-15(17(21)22)19-16(20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,19,20)(H,21,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLQIZNPLJYFPZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzoyl chloride and 4-methoxyaniline.

    Formation of Amide Bond: The 4-bromobenzoyl chloride reacts with 4-methoxyaniline in the presence of a base such as triethylamine to form the corresponding amide.

    Formation of Prop-2-enoic Acid: The amide is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine to form the this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enoic acid can be reduced to form a single bond.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of (E)-2-[(4-bromobenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid.

    Reduction: Formation of (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid.

    Substitution: Formation of (E)-2-[(4-aminobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated and methoxylated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicine, this compound may have potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug discovery.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl and methoxyphenyl groups may facilitate binding to specific sites on these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid
  • (E)-2-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid
  • (E)-2-[(4-iodobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid

Uniqueness

(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The methoxy group also adds to its uniqueness by affecting its electronic properties and solubility.

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